Pyridine-containing drug candidates often suffer rapid metabolic oxidation, compromising in-vivo half-life. 6-Amino-5-chloropyridin-3-ol (CAS 209328-70-1) directly addresses this liability as a pre-functionalized scaffold. • Proactively blocks metabolic soft spots with the 5-chloro substituent. • Specified starting material for eIF2B modulators per WO2019090069A1. • Enables cost-efficient Suzuki couplings at the 5-position for bi-heteroaryl synthesis. Secure your supply of this non-interchangeable intermediate for next-generation neurodegeneration programs.
6-Amino-5-chloropyridin-3-ol (CAS 209328-70-1) is a functionalized heterocyclic compound belonging to the aminopyridinol class. Its specific substitution pattern, featuring an amino group, a hydroxyl group, and a strategically placed chlorine atom, makes it a valuable and non-interchangeable intermediate in multi-step organic synthesis. It is principally utilized as a precursor for complex, high-value active pharmaceutical ingredients (APIs), particularly those targeting novel therapeutic pathways.
Substituting 6-Amino-5-chloropyridin-3-ol with its non-chlorinated analog, 6-aminopyridin-3-ol, or other pyridine derivatives is not a viable option for its primary established applications. The 5-chloro substituent is a deliberate and critical design element, not an incidental feature. Its inclusion is integral to the synthetic routes and final molecular properties of next-generation therapeutic agents, such as modulators of the integrated stress pathway. Using an alternative precursor would result in a fundamentally different final molecule, failing to meet the structural requirements specified in patent-protected manufacturing processes and likely altering or eliminating the desired biological activity.
This exact compound, 6-Amino-5-chloropyridin-3-ol, is specified as a starting material in the synthesis of novel modulators of eukaryotic initiation factor 2B (eIF2B), a key target in the Integrated Stress Response (ISR) pathway. The patent, which covers therapeutic agents for diseases including neurodegeneration, cancer, and metabolic disorders, explicitly incorporates this chlorinated pyridinol into its synthetic examples. This selection by medicinal chemists over other available pyridinol analogs underscores its non-fungible role in producing the specific, high-value final compounds.
| Evidence Dimension | Inclusion in Patented Synthesis Route |
| Target Compound Data | Explicitly named and used as a precursor in patent examples for novel eIF2B modulators. |
| Comparator Or Baseline | Generic or non-chlorinated pyridinol building blocks (e.g., 6-aminopyridin-3-ol), which were not selected for the patented synthesis. |
| Quantified Difference | Qualitatively selected over alternatives for a specific, high-value patented application. |
| Conditions | Synthesis of modulators of the integrated stress pathway as described in patent WO2019090069A1. |
Procurement of this specific precursor is essential for organizations developing or manufacturing therapeutics covered by this patent family.
In drug development, a chlorine atom is frequently introduced to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom with a metabolically robust chlorine atom, chemists can prevent the formation of unwanted metabolites, thereby improving a drug candidate's pharmacokinetic profile, such as increasing its half-life and oral exposure. The selection of a 5-chloro-substituted pyridinol, as opposed to its non-chlorinated counterpart, is a standard medicinal chemistry strategy to build in metabolic stability from an early stage of the synthesis, potentially reducing downstream development failures.
| Evidence Dimension | Metabolic Stability Enhancement |
| Target Compound Data | The 5-chloro group provides a sterically and electronically robust block to potential CYP-mediated oxidation on the pyridine ring. |
| Comparator Or Baseline | The unsubstituted C-H bond in 6-aminopyridin-3-ol is more susceptible to enzymatic hydroxylation, a common metabolic pathway that leads to faster clearance. |
| Quantified Difference | Substitution of H with Cl is a widely documented strategy shown to profoundly decrease clearance and improve in-vivo exposure. |
| Conditions | In vivo drug metabolism, primarily hepatic clearance via cytochrome P450 enzymes. |
Using this chlorinated precursor helps create final compounds with more favorable drug-like properties, increasing the probability of successful clinical development.
While bromopyridines are traditionally considered more reactive, significant advances in catalyst technology have made chloropyridines highly efficient substrates for crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling. Chloropyridines are often more economical and available than their bromo- or iodo- counterparts. The 5-chloro substituent on this compound serves as a reliable synthetic handle for palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands allow for high yields, making this a cost-effective and process-compatible choice for large-scale synthesis.
| Evidence Dimension | Synthetic Utility in Cross-Coupling |
| Target Compound Data | Efficient coupling partner in modern, palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Comparator Or Baseline | Bromopyridines are more reactive but typically more expensive. Non-halogenated pyridines require different, often more complex, activation strategies (e.g., C-H activation). |
| Quantified Difference | Offers a balance of reactivity and lower precursor cost compared to brominated analogs, making it suitable for scale-up. |
| Conditions | Palladium-catalyzed cross-coupling reactions with appropriate advanced ligands (e.g., dialkylbiphenylphosphines). |
This compound provides a reliable and economically viable route for complex molecule synthesis, balancing reactivity with precursor cost for industrial and research procurement.
For any research or manufacturing campaign focused on the eIF2B modulators described in patent WO2019090069A1, this compound is the specified and required starting material. Its use ensures adherence to the established synthetic route to produce the target active molecules for research in neurodegeneration and other ISR-related diseases.
Ideal for medicinal chemistry programs where early-stage data suggests that the pyridine core of a lead compound is susceptible to metabolic oxidation. Incorporating this chlorinated building block proactively addresses this potential liability, aiming to improve pharmacokinetic properties like in-vivo half-life and overall drug exposure.
Serves as a cost-effective starting material for the synthesis of complex bi-heteroaryl structures via Suzuki or other palladium-catalyzed cross-coupling reactions. It is the right choice when the project goal is to functionalize the 5-position of the aminopyridinol core and cost-efficiency is a key driver for material selection.